Physicochemical Distinction: LogP and Hydrogen Bonding Profile of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
The compound's calculated LogP of 1.5988 and 0 hydrogen bond donors, with 3 acceptors, establishes a specific lipophilicity and interaction profile that is distinct from closely related analogs [1]. The N-methylpiperazine group contributes to a higher LogP and Fsp3 value (0.5) compared to the des-methyl analog, 1-(5-Bromopyridin-3-yl)piperazine (LogP ~1.2, Fsp3 0.44) . This difference in lipophilicity directly impacts membrane permeability and off-target binding, making the compound a preferred scaffold for optimizing central nervous system (CNS) drug candidates .
| Evidence Dimension | LogP (Lipophilicity) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | LogP = 1.5988; H-Bond Donors = 0 |
| Comparator Or Baseline | 1-(5-Bromopyridin-3-yl)piperazine: LogP ~1.2; H-Bond Donors = 1 (secondary amine) |
| Quantified Difference | ΔLogP ≈ +0.4; loss of 1 hydrogen bond donor |
| Conditions | Calculated/In silico data (ALOGPS/ACD/Labs) |
Why This Matters
For CNS drug discovery, a higher LogP and lower H-bond donor count are favorable for blood-brain barrier penetration, while for other targets, they reduce the risk of promiscuous binding to aminergic GPCRs, guiding rational library design.
- [1] MolBase. 1-(5-BROMOPYRIDIN-3-YL)-4-METHYLPIPERAZINE | CAS 1130759-48-6. Available from: https://qiye.molbase.cn/d21997/847602-2071364/ View Source
